1-Nitro-4-(perfluoroethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

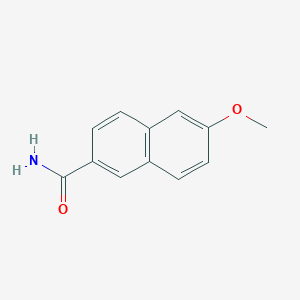

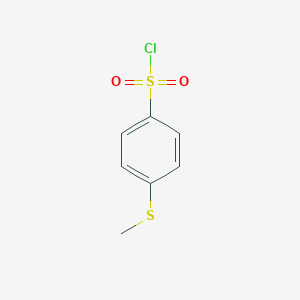

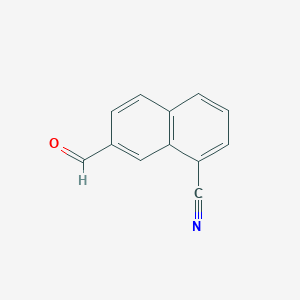

1-Nitro-4-(perfluoroethoxy)benzene is a chemical compound with the molecular formula C8H4F5NO3 . It contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(perfluoroethoxy)benzene is characterized by a total of 21 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 5 Fluorine atoms . The molecule also contains 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Chemical Reactions Analysis

Nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . Nitro compounds can also undergo addition reactions .

Physical And Chemical Properties Analysis

1-Nitro-4-(perfluoroethoxy)benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Liquid Crystalline Polymers

Scientific Field

Polymer Chemistry

Application Summary

Its molecular structure is conducive to the formation of liquid crystalline phases, which are essential in the synthesis of liquid crystalline polymers (LCPs).

Methods of Application

The compound is polymerized using techniques that preserve its liquid crystalline properties, resulting in LCPs with high mechanical strength and thermal stability.

Results and Outcomes

The LCPs synthesized from 1-Nitro-4-(perfluoroethoxy)benzene are used in high-performance applications, such as in aerospace and electronics, due to their exceptional properties.

These additional applications further illustrate the versatility of 1-Nitro-4-(perfluoroethoxy)benzene in scientific research and its potential to contribute to advancements across various fields .

Electroluminescent Devices

Scientific Field

Electronics

Application Summary

The electronic properties of 1-Nitro-4-(perfluoroethoxy)benzene are being explored for use in electroluminescent devices, such as organic light-emitting diodes (OLEDs).

Methods of Application

It is used in the fabrication of OLEDs, where it contributes to the emission layer, providing efficient electron transport and light emission.

Results and Outcomes

OLEDs utilizing this compound have shown promising results, with increased brightness, color purity, and energy efficiency compared to traditional electroluminescent materials.

These additional applications showcase the broad potential of 1-Nitro-4-(perfluoroethoxy)benzene in various scientific and technological domains, reflecting its versatility and the ongoing interest in its properties and uses .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBFCCDCVFHRLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405382 |

Source

|

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(perfluoroethoxy)benzene | |

CAS RN |

1743-96-0 |

Source

|

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)